molecular formula C28H33N5O2 B3010443 N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1219202-19-3

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

カタログ番号: B3010443
CAS番号: 1219202-19-3
分子量: 471.605
InChIキー: TUFQEMGHWHYPHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its complex structure, featuring a piperidine carboxamide core linked to phenoxypyrimidine and benzylpiperidine groups, is characteristic of compounds designed to modulate specific biological targets. Piperidine and pyrimidine derivatives are established scaffolds in drug discovery, frequently investigated for their potential interactions with the central nervous system. Related compounds bearing the 1-benzylpiperidine motif have demonstrated high affinity for sigma receptors (σ1R), which are implicated in neurological conditions such as neuropathic pain and Alzheimer's disease . Furthermore, structural analogs containing the phenoxypyrimidine group have been explored as non-nucleoside reverse transcriptase inhibitors for antiviral research . This compound is provided exclusively for laboratory research purposes to aid in the development of novel bioactive molecules and the study of their mechanisms of action. It is strictly for use by qualified professionals and is not intended for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2/c34-28(31-24-13-15-32(16-14-24)20-22-7-3-1-4-8-22)23-11-17-33(18-12-23)26-19-27(30-21-29-26)35-25-9-5-2-6-10-25/h1-10,19,21,23-24H,11-18,20H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFQEMGHWHYPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenoxypyrimidinyl groups. Common reagents used in these reactions include piperidine, benzyl chloride, and phenoxypyrimidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carboxamide group to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the benzyl or phenoxypyrimidinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Substitution: Sodium hydride, dimethylformamide, and room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

科学的研究の応用

Antiviral Therapy

One of the primary applications of N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is its use as an NNRTI targeting HIV reverse transcriptase.

Case Studies

Research has shown that derivatives of this compound exhibit promising activity against HIV strains resistant to other NNRTIs. For instance:

  • Study A : A comparative analysis demonstrated that certain derivatives had improved potency against resistant HIV strains compared to existing NNRTIs .
  • Study B : In vitro studies indicated that the compound significantly reduced viral load in cultured human T cells infected with HIV .

Potential in Cancer Therapy

Emerging studies suggest that similar piperidine derivatives may have anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and survival.

Mechanism

The structural similarity to known anticancer agents allows these compounds to interact with various targets within cancer cells, potentially leading to apoptosis (programmed cell death).

Case Studies

Recent investigations have reported:

  • Study C : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, suggesting a potential role in cancer treatment .
  • Study D : Combination therapy involving this compound and traditional chemotherapeutic agents showed enhanced efficacy in preclinical models .

Neurological Applications

There is growing interest in the neuropharmacological properties of piperidine derivatives, including N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide.

Mechanism

These compounds may influence neurotransmitter systems, particularly those involving dopamine and serotonin, making them candidates for treating neurodegenerative diseases and mood disorders.

Case Studies

Preliminary findings include:

  • Study E : Animal models treated with this compound showed improved cognitive function and reduced anxiety-like behaviors .
  • Study F : The compound was found to enhance neuroprotective effects in models of Parkinson's disease .

作用機序

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

類似化合物との比較

Sigma Receptor Ligands

N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives () are potent sigma1 receptor ligands . The target compound replaces the phenylacetamide group with a phenoxypyrimidinyl moiety. Studies on sigma receptor ligands suggest that electron-withdrawing substituents (e.g., halogens) enhance binding affinity, while bulkier groups like phenoxy may alter steric interactions.

Antiviral Piperidine Carboxamides

Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () exhibit SARS-CoV-2 inhibition . In contrast, the target compound’s phenoxypyrimidinyl group introduces a heteroaromatic ring with oxygen, which may reduce lipophilicity but offer π-π stacking interactions with viral proteins.

Anti-Alzheimer’s Triazole-Chromenone Derivatives

Compound 17 (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide) demonstrates acetylcholinesterase (AChE) inhibition (IC50 = 1.80 µM) () . The chromenone and triazole groups in Compound 17 contribute to AChE binding, whereas the target compound’s phenoxypyrimidine lacks these motifs, suggesting divergent therapeutic applications.

Pyridazine vs. Pyrimidine Analogs

A structural analog with a 6-methoxypyridazin-3-yl group () shares the same molecular formula (C23H31N5O2) as the target compound but differs in heterocycle substitution . This substitution may influence target selectivity, though biological data are unavailable.

Fluorinated Piperidine Derivatives

Fluorophenyl-substituted piperidines () are common in medicinal chemistry due to fluorine’s metabolic stability benefits . The target compound’s phenoxy group lacks fluorine, which may reduce metabolic stability but increase lipophilicity, affecting blood-brain barrier penetration.

生物活性

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple piperidine rings and a phenoxypyrimidine moiety. Its molecular formula is C24H30N4OC_{24}H_{30}N_4O, with a molecular weight of approximately 398.53 g/mol. The presence of the benzyl and phenoxy groups suggests potential interactions with various biological targets, particularly receptors in the central nervous system.

Research indicates that compounds with similar structures often interact with dopamine receptors, specifically the dopamine D4 receptor (D4R). The D4R is implicated in several neurological disorders, including Parkinson's disease and schizophrenia. Compounds that act as antagonists at this receptor may help mitigate symptoms associated with these conditions by modulating dopaminergic signaling pathways .

Biological Activity

  • Dopamine Receptor Antagonism :
    • Selectivity : Studies have shown that related compounds exhibit significant selectivity for D4R over other dopamine receptor subtypes, which is crucial for minimizing side effects associated with non-selective receptor modulation .
    • In Vivo Efficacy : In animal models, such as the 6-hydroxydopamine (6-OHDA) mouse model, compounds similar to N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide have demonstrated dose-dependent reductions in dyskinesia scores, indicating their potential utility in treating Parkinson's disease-related symptoms .
  • Anticonvulsant Properties :
    • The compound has been evaluated alongside other piperidine derivatives for anticonvulsant activity. Preliminary findings suggest that modifications to the piperidine structure can enhance efficacy against seizure models .
  • Chemokine Receptor Interaction :
    • Similar benzylpiperidine derivatives have shown promise as antagonists for CC chemokine receptor 3 (CCR3), suggesting a broader therapeutic potential in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDetails
Dopamine D4 Antagonism Selective inhibition observed; potential application in Parkinson's disease treatment .
Anticonvulsant Effects Evaluated in various models; shows promise in reducing seizure frequency .
Chemokine Receptor Action Active against CCR3; implications for treating allergic and inflammatory diseases .

Q & A

Q. How can computational modeling guide SAR studies?

  • Methodological Answer :
  • QM/MM Simulations : Calculate electrostatic potentials to predict binding affinity (e.g., pyrimidine ring interactions in ).
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite.
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and PSA (<90 Ų) for bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。